An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 1-(hydroxymethyl)cyclopropanecarboxylate, a valuable building block in medicinal chemistry and organic synthesis. This document details established synthetic methodologies, including the Simmons-Smith reaction and the Kulinkovich reaction, and provides a thorough analysis of its spectroscopic and physical properties. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility in a research and development setting.
Introduction
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is a bifunctional molecule incorporating a synthetically versatile cyclopropane ring. The inherent strain and unique electronic properties of the cyclopropane moiety make it a desirable structural motif in drug discovery, often imparting improved metabolic stability, enhanced binding affinity, and novel pharmacological profiles to lead compounds. This guide serves as a detailed resource for researchers engaged in the synthesis and application of this important chemical entity.
Physicochemical Properties
A summary of the key physicochemical properties of ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is provided in the table below.[1]
| Property | Value |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| CAS Number | 3697-68-5 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | 90-94 °C at 8 Torr |
| Topological Polar Surface Area | 46.5 Ų |
Synthetic Methodologies
The synthesis of ethyl 1-(hydroxymethyl)cyclopropanecarboxylate can be approached through several established methods for cyclopropane ring formation. The two most prominent and effective routes are the Simmons-Smith reaction and the Kulinkovich reaction.
Simmons-Smith Reaction
The Simmons-Smith reaction is a reliable method for the cyclopropanation of alkenes.[2][3][4] In the context of synthesizing the target molecule, this would involve the reaction of ethyl acrylate with a carbenoid species generated from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification).[2] The hydroxyl group in the product is introduced by the subsequent reduction of a precursor or by using a starting material already containing the hydroxymethyl group.
3.1.1. Proposed Synthetic Pathway
Caption: Proposed Simmons-Smith reaction pathway.
3.1.2. General Experimental Protocol (Hypothetical)
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Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a suspension of zinc-copper couple is prepared in anhydrous diethyl ether. Diiodomethane is then added dropwise to the stirred suspension, resulting in the formation of the active organozinc carbenoid, (iodomethyl)zinc iodide.
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Cyclopropanation: A solution of ethyl acrylate in anhydrous diethyl ether is added to the freshly prepared Simmons-Smith reagent at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the cyclopropanated intermediate.
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Conversion to the Final Product: The resulting ester is then subjected to a reduction step to introduce the hydroxymethyl group. This can be achieved using a suitable reducing agent such as sodium borohydride in an appropriate solvent like ethanol. Following the reduction, a standard aqueous workup and purification by column chromatography would yield the final product, ethyl 1-(hydroxymethyl)cyclopropanecarboxylate.
Kulinkovich Reaction
The Kulinkovich reaction provides an alternative and efficient route to 1-substituted cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[5][6][7][8][9] This reaction is particularly useful as it can directly generate the desired cyclopropanol derivative.
3.2.1. Proposed Synthetic Pathway
Caption: Proposed Kulinkovich reaction pathway.
3.2.2. General Experimental Protocol [6]
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Reaction Setup: To a solution of the starting ester (e.g., diethyl oxalate) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere, titanium(IV) isopropoxide is added.
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Addition of Grignard Reagent: The solution is then treated with a solution of ethylmagnesium bromide in the same solvent, typically added dropwise at a controlled temperature. The reaction is often exothermic and may require cooling.
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Reaction Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
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Purification: The resulting mixture is filtered to remove titanium salts, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford ethyl 1-(hydroxymethyl)cyclopropanecarboxylate.
Experimental Workflow
The general workflow for the synthesis and characterization of ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is outlined below.
References
- 1. Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate | C7H12O3 | CID 12450336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Simmons-Smith Reaction [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 6. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Kulinkovich Reaction [organic-chemistry.org]
- 8. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 9. synarchive.com [synarchive.com]
